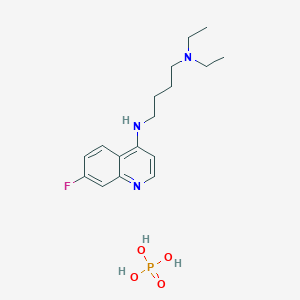
N',N'-diethyl-N-(7-fluoroquinolin-4-yl)butane-1,4-diamine;phosphoric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’,N’-diethyl-N-(7-fluoroquinolin-4-yl)butane-1,4-diamine;phosphoric acid is a compound that belongs to the fluoroquinolone family. Fluoroquinolones are known for their broad-spectrum antibacterial properties, making them valuable in the treatment of various bacterial infections . This compound, with its unique structure, incorporates a fluorine atom at the quinoline ring, enhancing its antimicrobial activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-diethyl-N-(7-fluoroquinolin-4-yl)butane-1,4-diamine typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions, starting with the appropriate aniline derivative
Attachment of the Butane-1,4-diamine Moiety: The butane-1,4-diamine group is introduced through nucleophilic substitution reactions, where the quinoline derivative reacts with diethylamine.
Phosphoric Acid Addition: The final step involves the addition of phosphoric acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of catalysts to enhance reaction rates .
化学反応の分析
Types of Reactions
N’,N’-diethyl-N-(7-fluoroquinolin-4-yl)butane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to its dihydroquinoline form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
N’,N’-diethyl-N-(7-fluoroquinolin-4-yl)butane-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial properties and its ability to inhibit bacterial DNA-gyrase.
Medicine: Potential use in developing new antibacterial drugs to treat resistant bacterial strains.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.
作用機序
The compound exerts its effects by inhibiting bacterial DNA-gyrase, an enzyme crucial for DNA replication and transcription. By binding to the DNA-gyrase complex, it prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial growth and replication . This mechanism is distinct from other classes of antibiotics, making it effective against resistant bacterial strains .
類似化合物との比較
Similar Compounds
- Norfloxacin
- Pefloxacin
- Ciprofloxacin
- Ofloxacin
Comparison
Compared to other fluoroquinolones, N’,N’-diethyl-N-(7-fluoroquinolin-4-yl)butane-1,4-diamine exhibits enhanced antimicrobial activity due to the presence of the butane-1,4-diamine moiety. This structural modification allows for better penetration through bacterial cell membranes and a stronger inhibitory effect on DNA-gyrase .
特性
CAS番号 |
645406-87-7 |
|---|---|
分子式 |
C17H27FN3O4P |
分子量 |
387.4 g/mol |
IUPAC名 |
N',N'-diethyl-N-(7-fluoroquinolin-4-yl)butane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/C17H24FN3.H3O4P/c1-3-21(4-2)12-6-5-10-19-16-9-11-20-17-13-14(18)7-8-15(16)17;1-5(2,3)4/h7-9,11,13H,3-6,10,12H2,1-2H3,(H,19,20);(H3,1,2,3,4) |
InChIキー |
PRQNDGKUCDVHQK-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCCNC1=C2C=CC(=CC2=NC=C1)F.OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


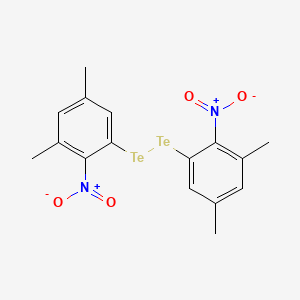

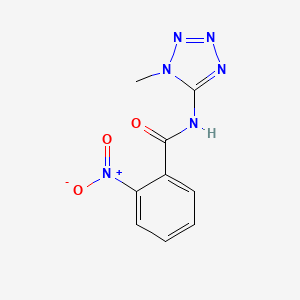
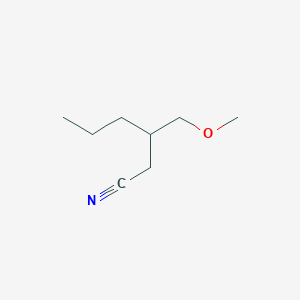
![1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B12599474.png)
![5,5'-Bis[2-(4-iodophenyl)ethenyl]-2,2'-bithiophene](/img/structure/B12599481.png)
![N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12599486.png)
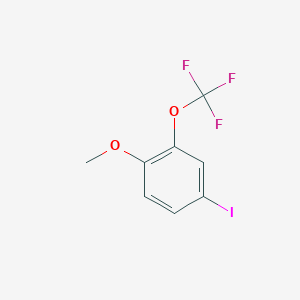
![4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine](/img/structure/B12599500.png)
![3-Hydroxy-1-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]-L-proline](/img/structure/B12599512.png)
![2-([1,1'-Biphenyl]-4-yl)-N-(4-hydroxyphenyl)acetamide](/img/structure/B12599520.png)
![1,1'-[1,3-Phenylenebis(methylene)]bis(4-methoxybenzene)](/img/structure/B12599532.png)

![5-Chloro-2-hydroxy-N-[4-methyl-3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12599544.png)
